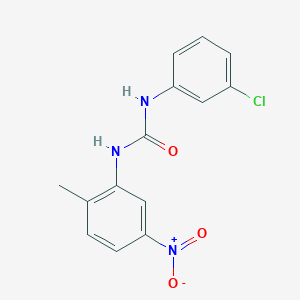

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This compound features a chlorophenyl group and a methyl-nitrophenyl group, which may impart unique chemical and physical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea typically involves the reaction of 3-chloroaniline with 2-methyl-5-nitroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters. The use of safer and more environmentally friendly carbonylating agents is preferred to minimize the risk associated with phosgene.

化学反应分析

Reactivity and Stability

The electron-withdrawing substituents (3-Cl, 2-methyl-5-NO₂) influence the compound’s reactivity:

-

Hydrolysis : Ureas are generally stable but hydrolyze under strongly acidic/basic conditions to yield 3-chloroaniline, 2-methyl-5-nitroaniline, and CO₂. Electron-withdrawing groups slow hydrolysis rates .

-

Nucleophilic Substitution : The 3-chlorophenyl group may undergo SNAr reactions with nucleophiles (e.g., amines, alkoxides) under basic conditions, though steric hindrance from the urea backbone limits reactivity .

Functional Group Transformations

-

Nitro Group Reduction : The 5-nitro group can be reduced to an amine (NH₂) using catalytic hydrogenation (H₂/Pd-C) or Zn/HCl, altering biological activity .

-

Schiff Base Formation : Condensation with aldehydes (e.g., vanillin) generates imine derivatives, though this is more common in analogs with free amine groups .

Comparative Reaction Data

Key Challenges

科学研究应用

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is an enzyme that plays a crucial role in the metabolism of epoxides, which are involved in various physiological processes, including blood pressure regulation and inflammation. The compound 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea has been identified as a potent inhibitor of sEH, which can have therapeutic implications for conditions such as hypertension and inflammatory diseases.

Case Studies

A study conducted by Kim et al. (2004) demonstrated that various 1,3-disubstituted ureas, including this compound, effectively reduced epoxide hydrolysis in both mouse and human models. The compound showed significant potency, with IC50 values indicating effective inhibition at low concentrations .

Antiparasitic Activity Against Cryptosporidium parvum

Another notable application of this compound is its potential as an inhibitor against Cryptosporidium parvum, a waterborne parasite responsible for severe gastrointestinal disease, particularly in immunocompromised individuals.

High Throughput Screening

In a high-throughput screening study targeting inosine-5'-monophosphate dehydrogenase (IMPDH) in C. parvum, several urea-based compounds were identified as selective inhibitors. Among these, this compound exhibited high potency with an IC50 value below 2 nM, showcasing its potential as a therapeutic agent against this pathogen .

Implications for Treatment

The specificity of this compound for C. parvum IMPDH over human enzymes suggests that it could be developed into a targeted treatment option for cryptosporidiosis without affecting human cellular functions. This selectivity is crucial given the limited efficacy of existing treatments against this parasite .

Summary of Applications

| Application | Target Enzyme/Organism | Mechanism/Effect | Potency (IC50) |

|---|---|---|---|

| Inhibition of sEH | Soluble Epoxide Hydrolase | Competitive inhibition | Nanomolar |

| Antiparasitic activity | Cryptosporidium parvum | Selective inhibition of IMPDH | < 2 nM |

作用机制

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chlorophenyl groups may enhance its binding affinity and specificity.

相似化合物的比较

Similar Compounds

1-(3-Chlorophenyl)-3-phenylurea: Lacks the nitro and methyl groups, which may result in different chemical and biological properties.

1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea: Similar structure but lacks the methyl group, potentially affecting its reactivity and applications.

1-(3-Methylphenyl)-3-(2-methyl-5-nitrophenyl)urea: Similar structure but lacks the chlorine atom, which may influence its chemical behavior.

Uniqueness

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is unique due to the presence of both the chlorophenyl and methyl-nitrophenyl groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.

生物活性

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a urea functional group linked to two aromatic rings: a chlorophenyl and a nitrophenyl derivative. The presence of these substituents is significant as they can influence the compound's biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

- Apoptosis Induction : Studies have indicated that this compound can induce apoptosis in cancer cells, particularly in colon cancer and leukemia cell lines, through mechanisms involving the activation of pro-apoptotic pathways .

- Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, although detailed studies are still required to elucidate these effects .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| Colon (SW480) | ≤ 10 | High cytotoxicity | |

| Colon (SW620) | ≤ 10 | Induces late apoptosis | |

| Prostate (PC3) | 38 | Moderate cytotoxicity | |

| Leukemia (K-562) | 66 | Induces programmed cell death |

In these studies, the compound exhibited significant selectivity towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Although specific MIC values were not detailed in the sources, compounds with similar structures have shown promising antibacterial activity against various pathogens .

Study on Cytotoxicity

A study published in MDPI investigated the cytotoxic effects of several thiourea derivatives, including those similar to this compound. The findings revealed that certain derivatives exhibited strong pro-apoptotic activity in colon cancer cell lines, with reductions in cell viability ranging from 20% to 93% depending on the specific derivative used . This indicates that structural modifications can significantly enhance anticancer efficacy.

Mechanistic Insights

Another investigation highlighted the mechanisms through which these compounds exert their effects. The study utilized flow cytometry to assess apoptosis levels, revealing that treatment with certain derivatives led to a substantial increase in late apoptotic cells in SW480 and K-562 lines . These insights are crucial for understanding how modifications to the urea structure can influence biological activity.

属性

IUPAC Name |

1-(3-chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3/c1-9-5-6-12(18(20)21)8-13(9)17-14(19)16-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQOKTVTHUBHIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。